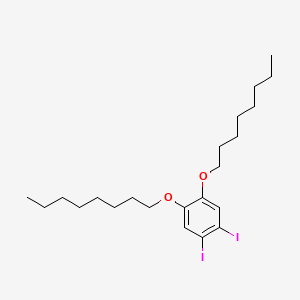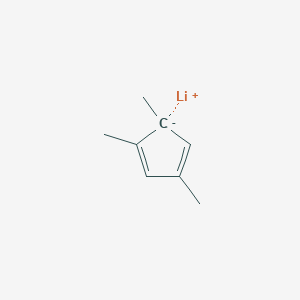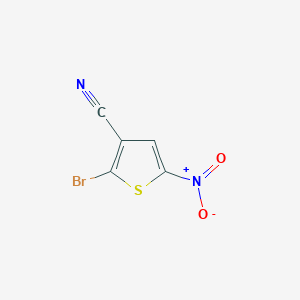
1,2-Diiodo-4,5-di-n-octyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-4,5-di-n-octyloxybenzene, also known as DIO, is an organic compound with a wide range of applications in the scientific community. It is a halogenated aromatic hydrocarbon, which is composed of two iodine atoms, four carbon atoms, and eight hydrogen atoms. DIO is used in a variety of scientific experiments, including organic synthesis, polymer synthesis, and biochemistry.
Mécanisme D'action
In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the formation of covalent bonds between the two molecules. In polymer synthesis, this compound acts as a catalyst, which increases the rate of polymerization. In biochemistry, this compound acts as a reactant, which can be used to study the structure and function of proteins and other biological molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In vivo studies have shown that this compound can reduce inflammation and improve wound healing. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds with other molecules. Additionally, this compound is relatively non-toxic and does not produce hazardous byproducts. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future applications of 1,2-Diiodo-4,5-di-n-octyloxybenzene are vast. This compound can be used to further study the structure and function of proteins and other biological molecules. Additionally, this compound can be used to develop new polymers with a variety of properties. This compound can also be used to develop new drugs and treatments for diseases, such as cancer and inflammation. Additionally, this compound can be used to develop new materials for a variety of applications, such as energy storage and water purification. Finally, this compound can be used to develop new catalysts for chemical reactions, which can be used to produce a variety of compounds.
Méthodes De Synthèse
The synthesis of 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4,5-di-n-octyloxybenzene and iodine, which produces this compound. The reaction is typically carried out in a polar solvent, such as acetonitrile, at temperatures between 0 and 60 °C. The reaction is complete when the iodine has been completely consumed and the product has been fully isolated.
Applications De Recherche Scientifique
1,2-Diiodo-4,5-di-n-octyloxybenzene is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, this compound is used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. In polymer synthesis, this compound is used as a catalyst to produce polymers with a variety of properties. In biochemistry, this compound is used as a reactant to study the structure and function of proteins and other biological molecules.
Propriétés
IUPAC Name |
1,2-diiodo-4,5-dioctoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDLYNJMQWPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)






